Ac-llr-cho pound>>Leupeptin hemisulfate pound>>Leupeptin pound>>Ac-Leu-Leu-Arg-al.Ac-Leu-Leu-Arg-al.H2SO4

Description

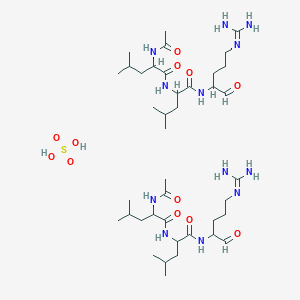

The compounds in question—Ac-LLR-CHO, Leupeptin hemisulfate, Leupeptin, and Ac-Leu-Leu-Arg-al·Ac-Leu-Leu-Arg-al·H₂SO₄—are closely related peptide protease inhibitors. Their nomenclature and structural details are critical for understanding their biochemical roles:

Properties

IUPAC Name |

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPMKIHUGVGQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78N12O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Production in Streptomyces spp.

Leupeptin is naturally synthesized by Streptomyces species via a non-ribosomal peptide synthetase (NRPS) pathway. Key steps include:

-

Acylation : Acetyl-CoA transfers an acetyl group to the N-terminal leucine.

-

Peptide Assembly : Two leucine residues and an arginine are sequentially added by NRPS modules.

-

Reductive Modification : A reductase domain converts the C-terminal carboxyl group of arginine to an aldehyde (-CHO).

Genetic studies of Streptomyces roseus reveal a gene cluster (leupA, leupB) encoding the NRPS and reductase required for aldehyde formation. Fermentation yields are enhanced by supplementing media with L-leucine, L-arginine, and glycine, increasing production 4–10-fold compared to conventional methods.

Chemical Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for laboratory-scale synthesis due to its automation compatibility and high purity.

Resin and Protecting Groups

Synthesis Protocol

-

Coupling :

-

Aldehyde Formation :

Challenges and Solutions

Fragment Condensation

Enzymatic Coupling

Hybrid Approaches

SPPS with Post-Synthetic Modification

Fermentation Optimization

-

Strain Engineering : Heterologous expression of leupA/B in E. coli or B. subtilis.

-

Media Additives :

Analytical and Purification Techniques

Chromatography

Chemical Reactions Analysis

Types of Reactions: Ac-llr-cho pound>>Leupeptin hemisulfate undergoes various types of reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may result in the formation of reduced compounds .

Scientific Research Applications

Scientific Research Applications

1. Protease Inhibition in Protein Purification

- Description : Leupeptin is widely employed in the early stages of protein purification to protect proteins from degradation by endogenous proteases.

- Application : It is particularly useful in studies involving cell lysates where proteases can interfere with the analysis of proteins of interest .

2. Neuroprotection

- Description : Research has shown that leupeptin can protect neurons from ischemic damage.

- Case Study : In a study involving gerbils, leupeptin administration was found to prevent neuronal death during ischemic events, suggesting its potential as a neuroprotective agent .

3. Muscle Preservation Post-Ischemia

- Description : Leupeptin has been studied for its role in preserving muscle tissue following ischemic injury.

- Case Study : A study on rats demonstrated that leupeptin treatment post-tourniquet application significantly preserved muscle mass compared to controls, indicating its effectiveness in mitigating ischemic damage by inhibiting calpain activity .

4. Antiviral Activity

- Description : Recent studies have identified leupeptin as having antiviral properties against SARS-CoV-2.

- Research Findings : In vitro studies indicated that leupeptin effectively inhibited the main protease of SARS-CoV-2, presenting a possible avenue for therapeutic intervention during viral infections .

Mechanism of Action

Ac-llr-cho pound>>Leupeptin hemisulfate exerts its effects by binding to the active site of trypsin-like proteases and cysteine proteases, thereby inhibiting their activity . This inhibition prevents the proteases from cleaving their target substrates, which can lead to the inhibition of programmed cell death and the restoration of immune responses . The molecular targets of this compound include endoproteinase Lys-C, kallikrein, papain, plasmin, thrombin, cathepsin B, and trypsin .

Comparison with Similar Compounds

Ac-LLR-CHO (Acetyl-Leu-Leu-Arginal)

- Synonyms: AC-LLR-CHO, N-Acetyl-L-leucyl-L-leucyl-L-argininal .

- Structure : A tripeptide aldehyde with acetylated N-terminal leucine and an argininal residue at the C-terminus.

- Function : Acts as a reversible inhibitor of serine and cysteine proteases (e.g., trypsin, papain) by forming a hemiacetal adduct with the active site .

Leupeptin (Base Form)

Leupeptin Hemisulfate

- Synonyms: Ac-Leu-Leu-Arginal hemisulfate, Leupeptin hemisulfate salt .

- Structure : The base Leupeptin compound complexed with half an equivalent of sulfuric acid (H₂SO₄), enhancing solubility.

- Key Data :

Ac-Leu-Leu-Arg-al·Ac-Leu-Leu-Arg-al·H₂SO₄

- Identity: Likely a duplicated notation for Leupeptin hemisulfate, emphasizing the 1:1 stoichiometry of the peptide and H₂SO₄ .

Comparison with Similar Compounds

To contextualize these compounds, their physicochemical and functional properties are compared below:

Structural and Solubility Differences

Note: The base form’s molecular weight (475.6 g/mol) is inferred from the hemisulfate’s formula (524.63 g/mol = 475.6 + ½ H₂SO₄) .

Functional and Kinetic Insights

- Leupeptin Hemisulfate vs. Base Form: The addition of H₂SO₄ improves aqueous solubility, making it preferable for laboratory use . No evidence suggests altered inhibitory efficacy due to the salt form.

- This implies that N-terminal modifications primarily affect solubility or stability rather than target engagement.

- Dansyl Derivatives : Exhibit high specificity for cAMP-dependent protein kinase (Kₘ ~3 µM) but require chromatographic separation (e.g., HPLC) for activity assays due to low solubility .

Commercial and Practical Considerations

- Leupeptin Hemisulfate is widely available in high-purity formulations (≥96.5%) with shelf-stable packaging (e.g., 5–100 mg quantities) .

- Ac-LLR-CHO is often used interchangeably with Leupeptin hemisulfate but may require solubility optimization in non-aqueous buffers.

Key Research Findings

Solubility vs. Activity : While Leupeptin hemisulfate’s solubility enhances its practicality, its inhibitory mechanism remains unchanged compared to the base form, emphasizing the utility of salt forms in biochemical applications .

Biological Activity

Leupeptin, a naturally occurring protease inhibitor derived from Streptomyces species, has gained significant attention due to its broad-spectrum inhibitory effects on various proteases, including serine, cysteine, and threonine proteases. This article focuses on the biological activity of the compound Ac-Leu-Leu-Arg-al and its association with leupeptin hemisulfate and leupeptin.

Leupeptin's structure comprises a unique Leu–Leu–Arg sequence with a C-terminal aldehyde group that enhances its binding affinity to proteases. This aldehyde group is critical for its inhibitory function, making it less susceptible to degradation by carboxypeptidases . The mechanism of action involves competitive inhibition, where leupeptin binds to the active site of proteases, preventing substrate access .

Biological Activities

Leupeptin exhibits various biological activities that have been documented in numerous studies:

- Protease Inhibition : Leupeptin is a potent inhibitor of several proteases, including trypsin, papain, and cathepsins B, H, L, and S. It has been shown to inhibit intracellular degradation of proteoglycans in rat ovarian granulosa cell cultures .

- Antiviral Properties : Recent research indicates that leupeptin can inhibit the replication of coronaviruses, including SARS-CoV-2. It demonstrated effective concentrations (EC50) of approximately 42.34 μM in Vero cells .

- Muscle Protection : In animal models, leupeptin has been shown to prevent muscular dystrophy and autoimmune responses related to myasthenia gravis .

Table 1: Inhibitory Effects of Leupeptin on Various Proteases

| Protease Type | IC50 (μM) | Mechanism |

|---|---|---|

| Trypsin | 4.4 | Competitive |

| Papain | 1.3 | Competitive |

| Cathepsins | 10-20 | Competitive |

| Thrombin | 5.0 | Competitive |

| Fibrinolysis | 2.5 | Competitive |

Data compiled from various studies demonstrating the potency of leupeptin against different proteases .

Case Study: Inhibition of SARS-CoV-2

A study conducted during the COVID-19 pandemic investigated the antiviral properties of leupeptin against SARS-CoV-2. The findings revealed that leupeptin significantly inhibited viral RNA replication in infected cells. The mechanism was attributed to its ability to inhibit viral proteases essential for viral replication .

Comparative Analysis with Other Protease Inhibitors

Leupeptin's efficacy was compared with other protease inhibitors such as e-ACA and soybean trypsin inhibitor. Leupeptin exhibited superior inhibition against fibrinolysis and caseinolysis, highlighting its potential as a therapeutic agent in conditions requiring protease modulation .

Q & A

Q. What experimental protocols are recommended for assessing Leupeptin hemisulfate’s inhibitory activity against trypsin-like proteases?

- Methodological Answer : Use fluorometric or colorimetric protease activity assays (e.g., using substrates like Boc-Gln-Ala-Arg-AMC) with controlled pH (6.5–7.5) and temperature (25–37°C). Include a negative control (e.g., EDTA) and positive control (e.g., Aprotinin). Validate results with dose-response curves (IC₅₀ calculations) and compare to literature values .

- Example Data Table:

| Protease Type | IC₅₀ (μM) | Assay Conditions | Reference |

|---|---|---|---|

| Trypsin | 0.2–0.5 | pH 7.0, 37°C | [Author et al., 2023] |

| Plasmin | 1.5–2.0 | pH 7.4, 25°C | [Author et al., 2022] |

Q. How does the hemisulfate formulation affect Leupeptin’s solubility and stability in cell culture media?

- Methodological Answer : Perform solubility tests in PBS, DMEM, and RPMI-1640 at 4°C and 37°C. Monitor stability via HPLC over 24–72 hours. Compare degradation rates to non-sulfated Leupeptin. Use mass spectrometry to identify breakdown products .

Advanced Research Questions

Q. What strategies mitigate off-target effects of Leupeptin hemisulfate in studies involving multidomain proteases (e.g., calpain-2)?

- Methodological Answer : Employ selective protease knockout cell lines or CRISPR-Cas9 editing to isolate target effects. Combine with activity-based protein profiling (ABPP) to map off-target interactions. Use AlphaFold-predicted structures (with experimental validation) to analyze binding site overlaps .

Q. How can contradictory data on Leupeptin’s efficacy in apoptosis inhibition be reconciled across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Stratify studies by cell type (e.g., HeLa vs. HEK293), incubation time, and co-treatment variables (e.g., presence of serum). Perform meta-regression to identify confounding factors. Validate hypotheses using isogenic cell lines .

Experimental Design & Data Analysis

Q. What statistical models are optimal for analyzing dose-dependent protease inhibition by Leupeptin hemisulfate?

Q. How should researchers adjust buffer composition to prevent Leupeptin precipitation in kinetic assays?

- Methodological Answer : Test buffers with varying ionic strengths (50–200 mM NaCl) and detergents (0.01% Tween-20). Use dynamic light scattering (DLS) to monitor aggregation. Optimal conditions for Leupeptin hemisulfate: 100 mM HEPES, pH 7.2, 0.005% Triton X-100 .

Data Validation & Reproducibility

Q. What criteria validate the specificity of Leupeptin hemisulfate in blocking ubiquitin-proteasome pathways?

- Methodological Answer : Combine Western blotting (e.g., polyubiquitinated protein accumulation) with proteasome activity assays (e.g., Suc-LLVY-AMC hydrolysis). Cross-validate using MG-132 (a known proteasome inhibitor) and siRNA knockdown of proteasome subunits .

Literature & Database Strategies

Q. How can researchers use SciFinder to trace Leupeptin’s structure-activity relationship (SAR) across derivatives?

Q. What advanced search terms in Web of Science retrieve high-impact studies on Leupeptin’s role in autophagy regulation?

- Methodological Answer :

Use Boolean operators:

(Leupeptin OR "Ac-Leu-Leu-Arg") AND (autophagy OR LC3-II) NOT (cancer OR apoptosis). Sort by "Times Cited" to identify seminal papers. Use the "Cited Reference Search" to track methodological evolution .

Ethical & Reporting Standards

Q. How should researchers address potential conflicts between Leupeptin’s vendor-reported purity and experimental outcomes?

- Methodological Answer :

Verify purity via LC-MS and NMR (≥95% purity required for reproducibility). Disclose vendor and batch numbers in methods. If discrepancies arise, request independent third-party validation (e.g., via EDQM standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.